

An In-depth Technical Guide to N,O-Bis(trifluoroacetyl)hydroxylamine

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Compound of Interest

Compound Name: *N,O-Bis(trifluoroacetyl)hydroxylamine*

Cat. No.: *B1215976*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Bis(trifluoroacetyl)hydroxylamine, often abbreviated as BTAH, is a highly reactive and versatile reagent in modern organic synthesis. Its significance lies primarily in its function as a potent electrophilic nitrogen source, facilitating the formation of carbon-nitrogen bonds—a cornerstone of pharmaceutical and agrochemical development. The presence of two strongly electron-withdrawing trifluoroacetyl groups enhances the electrophilicity of the nitrogen atom, making it a valuable tool for a range of chemical transformations.^[1]

This guide provides a comprehensive overview of **N,O-Bis(trifluoroacetyl)hydroxylamine**, including its chemical and physical properties, detailed synthesis protocols, and key applications with experimental methodologies. The information presented herein is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug discovery.

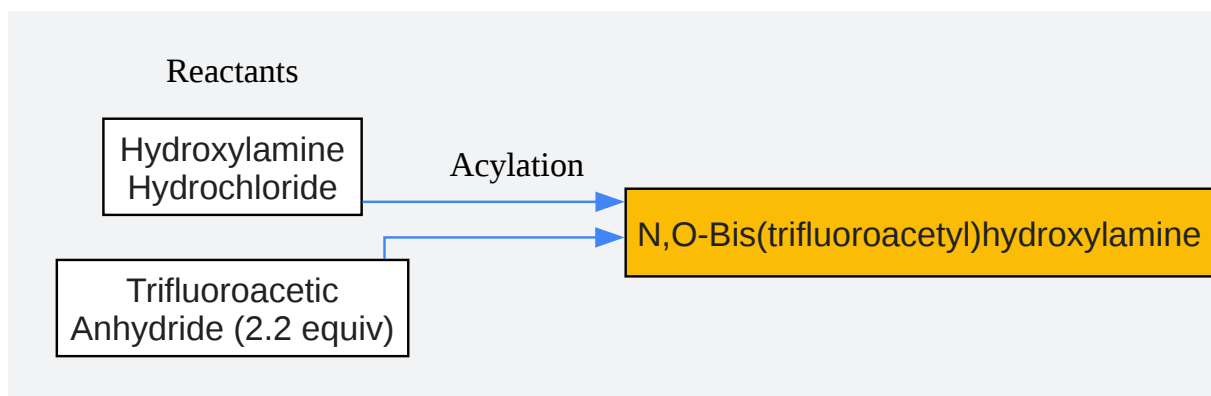
Chemical and Physical Properties

N,O-Bis(trifluoroacetyl)hydroxylamine is a white to off-white crystalline solid that is hygroscopic and should be handled under anhydrous conditions.^{[1][2]} Key physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	684-78-6
Molecular Formula	C ₄ HF ₆ NO ₃
Molecular Weight	225.05 g/mol
Appearance	White to off-white crystalline solid[1]
Melting Point	60 °C
Solubility	Soluble in dichloromethane, dimethoxyethane
Stability	Hygroscopic; handle under inert, anhydrous conditions[1][2]

Synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine

The most common and efficient method for the synthesis of **N,O-Bis(trifluoroacetyl)hydroxylamine** is the direct acylation of hydroxylamine hydrochloride with trifluoroacetic anhydride.[1][2]



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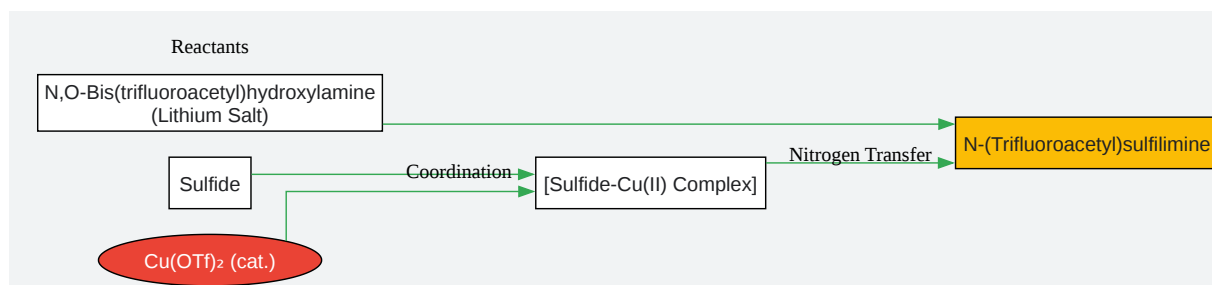
Caption: Synthesis of **N,O-Bis(trifluoroacetyl)hydroxylamine**.

Applications

N,O-Bis(trifluoroacetyl)hydroxylamine is a valuable reagent for several key transformations in organic synthesis, most notably the trifluoroacetamidation of sulfides and the conversion of aldehydes to nitriles.

Copper-Catalyzed Trifluoroacetamidation of Sulfides

A significant application of **N,O-Bis(trifluoroacetyl)hydroxylamine** is in the copper-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines from a variety of sulfides. This reaction demonstrates broad substrate scope, including cyclic, acyclic, and aryl sulfides, with yields of up to 95%.^[3] The reaction is typically catalyzed by copper(II) triflate ($\text{Cu}(\text{OTf})_2$).^[3]



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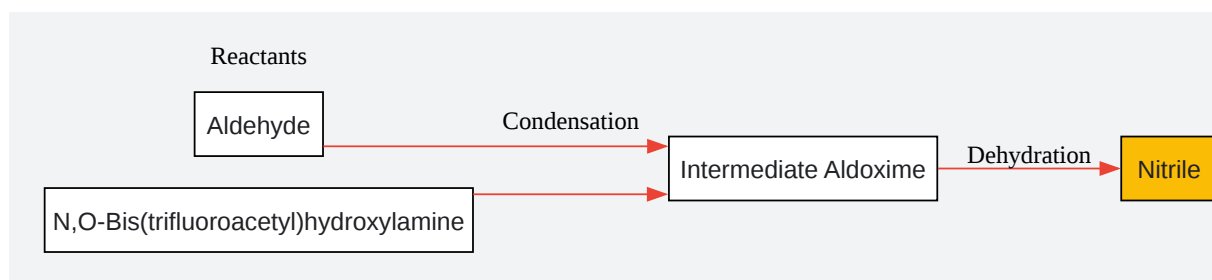
Caption: Catalytic cycle for trifluoroacetamidation of sulfides.

Table of Representative Substrates and Yields:

Sulfide Substrate	Product	Yield (%)
Thioanisole	N-(Trifluoroacetyl)-S-methyl-S-phenylsulfilimine	92
Diphenyl sulfide	N-(Trifluoroacetyl)-S,S-diphenylsulfilimine	85
Tetrahydrothiophene	N-(Trifluoroacetyl)tetrahydrothiophenium imide	95
Dibenzyl sulfide	N-(Trifluoroacetyl)-S,S-dibenzylsulfilimine	88

Conversion of Aldehydes to Nitriles (Pomeroy Reaction)

N,O-Bis(trifluoroacetyl)hydroxylamine serves as an effective reagent for the mild conversion of aldehydes to their corresponding nitriles.[1][2] This transformation is known as the Pomeroy reaction. The reaction proceeds through the formation of an intermediate aldoxime, which then undergoes dehydration.



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Caption: Pomeroy reaction for the conversion of aldehydes to nitriles.

Table of Representative Aldehyde Conversions:

Aldehyde Substrate	Reaction Time (h)	Yield (%)
Benzaldehyde	6	94
4-Chlorobenzaldehyde	6	92
4-Methoxybenzaldehyde	8	90
Cinnamaldehyde	10	85
2-Naphthaldehyde	6	93

Experimental Protocols

Synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine

Materials:

- Hydroxylamine hydrochloride
- Trifluoroacetic anhydride (TFAA)
- Dichloromethane (anhydrous)

Procedure:

- To a stirred suspension of hydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane, add trifluoroacetic anhydride (2.2 eq) dropwise at 0 °C under an inert atmosphere.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- The reaction mixture is then filtered to remove any insoluble material.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is purified by recrystallization from dichloromethane to afford **N,O-Bis(trifluoroacetyl)hydroxylamine** as a white crystalline solid.[\[2\]](#)

General Procedure for the Copper-Catalyzed Trifluoroacetamidation of Sulfides

Materials:

- Sulfide (e.g., Thioanisole)
- **N,O-Bis(trifluoroacetyl)hydroxylamine**, lithium salt
- Copper(II) triflate ($\text{Cu}(\text{OTf})_2$)
- Dimethoxyethane (DME, anhydrous)

Procedure:

- To a solution of the sulfide (1.0 eq) in anhydrous dimethoxyethane, add **N,O-Bis(trifluoroacetyl)hydroxylamine**, lithium salt (1.2 eq) and copper(II) triflate (5 mol%).
- The reaction mixture is stirred at 45 °C for 12 hours under an inert atmosphere.
- Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
- The filtrate is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the corresponding N-(trifluoroacetyl)sulfilimine.

General Procedure for the Conversion of Aldehydes to Nitriles

Materials:

- Aldehyde (e.g., Benzaldehyde)
- **N,O-Bis(trifluoroacetyl)hydroxylamine**
- Pyridine

- Dichloromethane (anhydrous)

Procedure:

- To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane, add **N,O-Bis(trifluoroacetyl)hydroxylamine** (1.1 eq) and pyridine (1.2 eq) at room temperature.
- The reaction mixture is stirred for the time indicated in the table for the specific substrate.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the corresponding nitrile.

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References

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